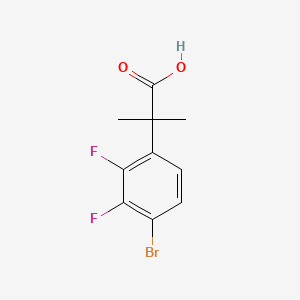
2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes bromine, fluorine, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a propanoic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct placement of the bromine and fluorine atoms on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,3-difluorophenylboronic acid
- 4-Bromo-2,3-difluorophenylacetic acid
- 4-Bromo-2,3-difluorophenylbenzoic acid
Uniqueness
What sets 2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid apart from similar compounds is its specific combination of functional groups, which can confer unique reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the propanoic acid group, makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C10H9BrF2O2 |
|---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H9BrF2O2/c1-10(2,9(14)15)5-3-4-6(11)8(13)7(5)12/h3-4H,1-2H3,(H,14,15) |
InChI Key |
PPAOFUDHIRZMPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=C(C=C1)Br)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















